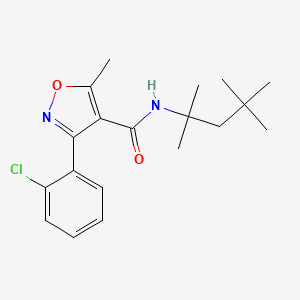

3-(2-chlorophenyl)-5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide

Descripción

Historical Context of Oxazole-4-Carboxamide Derivatives in Drug Discovery

Oxazole-4-carboxamide derivatives have been investigated since the early 2000s for their ability to modulate apoptotic pathways in cancer cells. A seminal study identified 2-aryl-oxazole-4-carboxamide analogs as potent caspase-3 activators, demonstrating efficacy in drug-resistant and wild-type tumor models. These compounds exhibited low molecular weights (typically <400 Da) and EC50 values in the nanomolar range, making them attractive candidates for anticancer drug development.

Table 1: Key Oxazole-4-Carboxamide Derivatives in Preclinical Studies

| Compound Class | Target Pathway | EC50 (nM) | GI50 (nM) | Year Identified |

|---|---|---|---|---|

| 2-Aryl-oxazole-4-carboxamides | Caspase-3 Activation | 270 | 229 | 2004 |

| Cyclic amide-substituted | Apoptosis Induction | 150–400 | 200–500 | 2004 |

The structural flexibility of the oxazole scaffold allowed for systematic optimization, particularly through substitutions at the 2-aryl and 4-carboxamide positions. For example, introducing cycloheptyl or phenyl groups at the carboxamide nitrogen enhanced cellular permeability and pharmacokinetic properties, as evidenced by analogs like 3-(2-chlorophenyl)-N-cycloheptyl-5-methyl-1,2-oxazole-4-carboxamide. These modifications underscored the scaffold’s adaptability in balancing potency and drug-like characteristics.

Structural Uniqueness and Positional Isomerism Within the Oxazole Scaffold

The oxazole ring in 3-(2-chlorophenyl)-5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide features a nitrogen atom at position 1 and an oxygen atom at position 2, creating a 1,2-oxazole configuration. This contrasts with isoxazole, where the oxygen and nitrogen are adjacent (positions 1 and 2). The positional isomerism profoundly impacts electronic distribution: oxazole derivatives exhibit a dipole moment of 1.5–2.0 D, whereas isoxazoles display higher polarity (2.5–3.0 D).

Structural Comparison of Oxazole and Isoxazole

| Property | Oxazole | Isoxazole |

|---|---|---|

| Ring Positions (N/O) | N1, O2 (separated by C) | N1, O2 (adjacent) |

| Dipole Moment (D) | 1.7 | 2.8 |

| pKa (Conjugate Acid) | 0.8 | -3.0 |

| Aromatic Resonance | Delocalized π-electrons | Localized charge density |

The 1,2-oxazole configuration in the target compound stabilizes resonance structures through conjugation between the nitrogen lone pair and the carbonyl group at position 4. This electronic delocalization enhances metabolic stability compared to isoxazole analogs, as demonstrated by improved microsomal half-lives in preclinical models.

Rationale for Targeting Heterocyclic Systems in Bioactive Molecule Design

Heterocycles like oxazole dominate FDA-approved pharmaceuticals due to their ability to mimic endogenous biomolecules and engage diverse biological targets. Over 20 drugs containing oxazole or isoxazole nuclei have been approved, including Tafamidis (transthyretin stabilizer) and Oxaprozin (NSAID). The oxazole ring’s nitrogen and oxygen atoms facilitate hydrogen bonding with protein residues, while its planar structure enables π-π stacking interactions in hydrophobic binding pockets.

Advantages of Oxazole in Drug Design

- Bioisosteric Replaceability : The oxazole ring serves as a bioisostere for phenyl or pyridine groups, improving solubility without sacrificing binding affinity.

- Metabolic Resistance : Substitutions at the 4-carboxamide position, such as the 2,4,4-trimethylpentan-2-yl group in the target compound, reduce cytochrome P450-mediated oxidation.

- Synthetic Accessibility : Oxazole cores are amenable to modular synthesis via Van Leusen or Robinson-Gabriel reactions, enabling rapid diversification.

The incorporation of a 2-chlorophenyl group at position 3 and a sterically hindered 2,4,4-trimethylpentan-2-yl amide at position 4 in the target compound exemplifies strategic design to enhance target selectivity and metabolic stability. These features align with trends in kinase inhibitor development, where bulky substituents mitigate off-target interactions.

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN2O2/c1-12-15(17(23)21-19(5,6)11-18(2,3)4)16(22-24-12)13-9-7-8-10-14(13)20/h7-10H,11H2,1-6H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPSPHQSSLPRLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)(C)CC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide

- Molecular Formula : C₂₁H₁₉ClN₄O₄S (MW: 466.92 g/mol).

- Key Differences: Replaces the bulky alkyl group with a sulfamoylphenyl ethyl substituent.

3-(2-Chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide

- Molecular Formula : C₁₇H₁₄ClN₃O₂ (MW: 327.77 g/mol).

- Key Differences :

- Substitutes the alkyl group with a 5-methylpyridin-2-yl moiety.

- The pyridine ring enables π-π stacking and hydrogen bonding, which may enhance binding to aromatic residues in target proteins.

- Applications : Pyridine-containing analogues are often explored in kinase inhibition due to their ability to interact with ATP-binding pockets .

3-(2-Chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide

3-(2-Chlorophenyl)-5-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide

- Molecular Formula : C₂₁H₁₆ClN₅O₄S (MW: 486.91 g/mol).

- Key Features :

- Incorporates a pyrimidin-2-ylsulfamoyl group, combining sulfonamide and pyrimidine moieties.

- The pyrimidine ring may engage in base-pair-like interactions, while the sulfonamide enhances solubility.

- Applications : Such hybrids are explored in dual-target inhibitors, particularly in oncology and infectious diseases .

Q & A

Q. What are the optimized synthetic routes for 3-(2-chlorophenyl)-5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide, and how can reaction yields be improved?

The compound is synthesized via carboxamide coupling using 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and 2,4,4-trimethylpentan-2-amine. Key steps include:

- Activation of the carboxylic acid with HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) in DMF.

- Coupling with N,N-diethyl-p-phenylenediamine in the presence of DIPEA (N,N-diisopropylethylamine) as a base.

- Purification via recrystallization using a methanol/water (10:1) solvent system . To optimize yields, researchers should monitor stoichiometric ratios (e.g., 1.3 equiv HBTU), reaction temperature (room temperature), and solvent polarity. Parallel small-scale trials can identify optimal conditions.

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 0.950–1.515 Å) and dihedral angles, critical for confirming stereochemistry .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm, tert-butyl groups at δ 1.2–1.4 ppm).

- HPLC-MS : Validates purity (>95%) and molecular mass (e.g., [M+H]+ = 403.2 Da) .

Q. How can initial biological activity screening be designed to prioritize this compound for further study?

Use high-throughput assays targeting pharmacologically relevant pathways (e.g., kinase inhibition, GPCR modulation). For example:

- In vitro enzyme inhibition assays : Test at 1–10 µM concentrations against cancer-related targets (e.g., PI3K, mTOR).

- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293, HeLa) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity and physicochemical properties?

- Substituent impact :

- Chlorophenyl vs. methoxyphenyl : Chlorine enhances lipophilicity (logP ↑) and membrane permeability but may reduce solubility. Methoxy groups improve hydrogen bonding but decrease metabolic stability .

- Bulkier alkyl groups (e.g., 2,4,4-trimethylpentan-2-yl): Increase steric hindrance, potentially reducing off-target interactions but limiting solubility .

- Methodology : Compare analogs using QSAR models and in vitro ADMET assays (e.g., Caco-2 permeability, microsomal stability) .

Q. How can contradictory data in biological activity across studies be resolved?

Contradictions may arise from assay conditions (e.g., pH, serum proteins) or impurity artifacts. Strategies include:

- Orthogonal validation : Replicate results using alternative assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Batch consistency checks : Ensure synthetic reproducibility via NMR and HPLC .

- Meta-analysis : Compare data with structurally related compounds (e.g., 3-(3-methoxyphenyl) analogs) to identify trends .

Q. What computational approaches are suitable for predicting target interactions and optimizing binding affinity?

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2, EGFR). Focus on the oxazole ring’s electrostatic potential and chlorophenyl’s hydrophobic pocket occupancy.

- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water).

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., replacing chlorine with fluorine) .

Q. What strategies address solubility challenges during in vivo studies?

- Co-solvent systems : Use PEG-400/Cremophor EL (20:80) for intravenous administration.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.

- Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) to improve bioavailability .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.